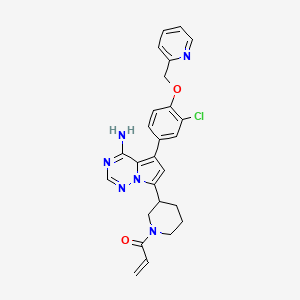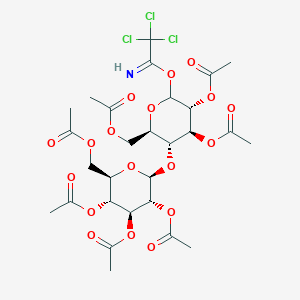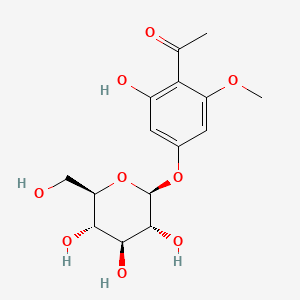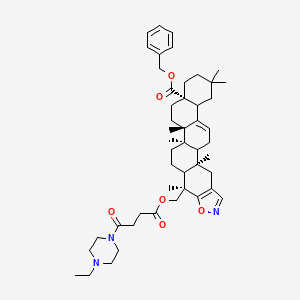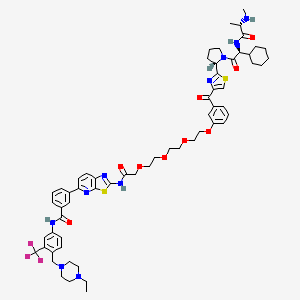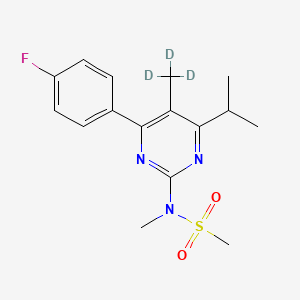
beta-Muricholic Acid-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Muricholic Acid-d5: is a deuterium-labeled derivative of beta-Muricholic Acid, a bile acid primarily found in rodents. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and pharmacokinetics due to its stability and traceability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-Muricholic Acid-d5 can be synthesized through the deuteration of beta-Muricholic Acid. The process involves the selective replacement of hydrogen atoms with deuterium. This can be achieved using deuterated reagents and solvents under controlled conditions to ensure high isotopic purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterated compounds. The production involves multiple steps, including purification and quality control, to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: Beta-Muricholic Acid-d5 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
Aplicaciones Científicas De Investigación
Chemistry: Beta-Muricholic Acid-d5 is used as a tracer in metabolic studies to understand the pathways and transformations of bile acids in the body. Its stability and traceability make it an ideal candidate for such studies .
Biology: In biological research, this compound is used to study the interactions between bile acids and gut microbiota. It helps in understanding how bile acids influence gut health and disease .
Medicine: this compound is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of bile acids. This information is crucial for developing new drugs and therapies .
Industry: In the industrial sector, this compound is used in the production of deuterated compounds for various applications, including drug development and chemical synthesis .
Mecanismo De Acción
Beta-Muricholic Acid-d5 exerts its effects by interacting with bile acid receptors and transporters in the body. The deuterium labeling allows researchers to trace its movement and transformations within biological systems. The primary molecular targets include the farnesoid X receptor (FXR) and the bile acid transporter proteins. These interactions regulate various metabolic pathways, including lipid metabolism and glucose homeostasis .
Comparación Con Compuestos Similares
- Alpha-Muricholic Acid-d5
- Gamma-Muricholic Acid-d5
- Omega-Muricholic Acid-d5
Comparison: Beta-Muricholic Acid-d5 is unique due to its specific hydroxylation pattern and deuterium labeling. Compared to other muricholic acids, it has distinct metabolic and pharmacokinetic properties. For example, alpha-Muricholic Acid-d5 has a different hydroxylation pattern, which affects its interaction with bile acid receptors and transporters .
Conclusion
This compound is a valuable compound in scientific research due to its stability, traceability, and unique properties. Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for studying bile acid metabolism and developing new therapies.
Propiedades
Fórmula molecular |
C24H40O5 |
|---|---|
Peso molecular |
413.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22-,23-,24-/m1/s1/i8D2,12D2,14D |
Clave InChI |
DKPMWHFRUGMUKF-LCBOSALZSA-N |
SMILES isomérico |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]([C@H]([C@@H]2C1([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


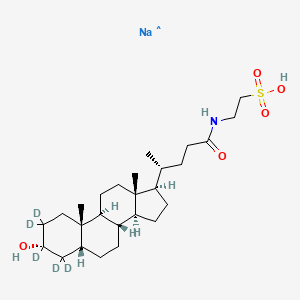
![(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B12428779.png)

